Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO5/c1-3-33-27(31)21-16(2)34-26-18-9-5-4-8-17(18)25(30)23(22(21)26)24(29-12-14-32-15-13-29)19-10-6-7-11-20(19)28/h4-11,24,30H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLSIXQOIAVQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=CC=C4Cl)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that exhibits a variety of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The compound belongs to the naphtho[1,2-b]furan class, which is known for its diverse biological activities. Its structure includes a morpholine moiety and a chlorophenyl group, both of which contribute to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphtho[1,2-b]furans. For instance, derivatives of this class have shown significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| A549 (Lung) | 12.7 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both bacterial and fungal strains. Its effectiveness varies depending on the concentration and the specific microorganism.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.
- Interaction with DNA : It may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and inflammation.
Case Studies
A series of case studies have been conducted to assess the efficacy and safety profile of this compound in vivo:
- Study on Tumor Models : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
